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Compound of Interest

Compound Name: TP-680

Cat. No.: B1242324 Get Quote

Evaluating the Translational Potential of TP-680:
A Comparative Guide for Researchers
For researchers and drug development professionals, the journey of a therapeutic candidate

from preclinical discovery to clinical application is fraught with challenges. TP-680 (also known

as AB680 or quemliclustat), a potent and selective small-molecule inhibitor of the ecto-5'-

nucleotidase CD73, has shown significant promise in preclinical models and early clinical trials

for the treatment of solid tumors. This guide provides a comprehensive evaluation of TP-680's

translational potential by comparing its performance with other CD73 inhibitors and detailing

the key experimental data that supports its development.

The rationale for targeting CD73 in oncology stems from its critical role in the production of

adenosine within the tumor microenvironment (TME).[1] Extracellular adenosine is a potent

immunosuppressive molecule that dampens the anti-tumor immune response. By inhibiting

CD73, TP-680 aims to reduce adenosine levels, thereby restoring and enhancing the ability of

the immune system to recognize and eliminate cancer cells.

Comparative Analysis of CD73 Inhibitors
The landscape of CD73 inhibitors includes both small molecules and monoclonal antibodies.

TP-680 distinguishes itself through its high potency and favorable pharmacokinetic profile. A

direct comparison with other notable CD73 inhibitors highlights its potential advantages.
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Feature
TP-680
(AB680/Quemliclus
tat)

Oleclumab
(MEDI9447)

A-001421

Modality Small Molecule Monoclonal Antibody Small Molecule

Mechanism of Action

Reversible,

competitive inhibitor of

CD73 enzymatic

activity.[2]

Binds to CD73,

blocking its catalytic

activity and inducing

internalization.[1][3]

Selective small-

molecule inhibitor of

human and mouse

CD73.[4]

Potency (Ki)
4.9 pM for human

CD73.

Not typically reported

for antibodies.
Not explicitly reported.

Potency (IC50)

0.043 nM (soluble

hCD73), 0.011 nM

(hPBMC).

Not explicitly reported.
40 pM (human CD73),

1 nM (mouse CD73).

Selectivity
>10,000-fold

selectivity over CD39.
Selective for CD73. Highly selective.

Preclinical to Clinical Translation of TP-680
The translational potential of TP-680 is underscored by the consistency of findings from

preclinical studies to early-phase clinical trials.

Preclinical Evaluation
In preclinical studies, TP-680 demonstrated potent inhibition of CD73 activity, leading to the

reversal of adenosine-mediated immunosuppression of T-cells. In vivo studies in syngeneic

mouse tumor models showed that TP-680 could inhibit tumor growth, both as a monotherapy

and in combination with anti-PD-1 antibodies.

Preclinical Pharmacokinetics of TP-680:
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Species Key Findings

Rodent and Non-rodent

Very low clearance and long half-lives,

supporting a long-acting parenteral

administration profile.

Clinical Development
The clinical development of TP-680 has primarily focused on its evaluation in combination with

other anti-cancer agents in patients with advanced solid tumors. The ARC-8 trial

(NCT04104672) is a key study that has provided valuable insights into the safety and efficacy

of TP-680.

Clinical Trial Data for TP-680 (ARC-8 Study in Metastatic Pancreatic Cancer):

Endpoint Result

Treatment Regimen
TP-680 + nab-paclitaxel/gemcitabine ±

zimberelimab (anti-PD-1)

Overall Response Rate (ORR)
Promising early signals of clinical activity

observed.

Median Overall Survival (mOS)
15.7 months for patients treated with 100 mg

quemliclustat-based regimens.

Safety and Tolerability

Manageable safety profile, with no significant

added toxicity beyond what is expected from the

chemotherapy and anti-PD-1 components. The

most common Grade 3+ adverse events were

decreased neutrophil count and anemia.

Comparison with Alternative CD73 Inhibitors in the
Clinic
Oleclumab (MEDI9447) is a monoclonal antibody targeting CD73 that has also been evaluated

in clinical trials for various solid tumors.
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Clinical Trial Data for Oleclumab (Phase 1 Study, NCT02503774):

Indication Treatment Regimen
Overall Response
Rate (ORR)

6-Month
Progression-Free
Survival (PFS)

Colorectal Cancer

(MSS)

Oleclumab +

Durvalumab
2.4% (1 CR) 5.4%

Pancreatic Cancer
Oleclumab +

Durvalumab
4.8% (1 CR, 1 PR) 13.2%

NSCLC (EGFRm)
Oleclumab +

Durvalumab
9.5% (4 PRs) 16.0%

Safety

Manageable safety

profile, with fatigue,

diarrhea, and rash

being the most

common treatment-

related adverse

events.

Direct comparison of the clinical efficacy of TP-680 and oleclumab is challenging due to

differences in the therapeutic modality, combination regimens, and patient populations studied.

However, the data suggests that both agents have a manageable safety profile and show signs

of anti-tumor activity in difficult-to-treat cancers.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of key experimental protocols used in the evaluation of CD73 inhibitors.

In Vitro CD73 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against CD73.

Methodology:
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Recombinant human CD73 enzyme is incubated with the test compound at various

concentrations.

The enzymatic reaction is initiated by the addition of the substrate, adenosine

monophosphate (AMP).

The reaction is allowed to proceed for a defined period at 37°C.

The amount of adenosine or inorganic phosphate produced is quantified using a suitable

detection method, such as high-performance liquid chromatography (HPLC) or a colorimetric

assay.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor alone or in combination with

other immunotherapies.

Methodology:

Immunocompetent mice (e.g., C57BL/6) are subcutaneously inoculated with a syngeneic

tumor cell line that expresses CD73 (e.g., MC38 colon adenocarcinoma).

Once tumors reach a palpable size, mice are randomized into treatment groups.

The test compound (e.g., TP-680) is administered via a clinically relevant route (e.g.,

intravenous or intraperitoneal injection) at a specified dose and schedule.

Tumor growth is monitored regularly by caliper measurements.

At the end of the study, tumors and relevant tissues can be harvested for pharmacodynamic

and immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

Pharmacokinetic Analysis
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Objective: To determine the pharmacokinetic parameters of a test compound in a relevant

animal species.

Methodology:

The test compound is administered to animals (e.g., mice or rats) via intravenous and oral

routes.

Blood samples are collected at various time points post-administration.

The concentration of the test compound in plasma is quantified using a validated analytical

method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum

concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2),

are calculated using non-compartmental analysis.

Visualizing the Science
Diagrams are essential tools for illustrating complex biological pathways and experimental

designs.

Tumor Microenvironment

Immune Cell

ATP

ADP 

AMP

 

Adenosine

 

A2A Receptor 

CD39

CD73

TP-680 Inhibition

Immunosuppression
 

Click to download full resolution via product page

TP-680 Mechanism of Action
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Preclinical to Clinical Workflow
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Translational Potential of TP-680

Conclusion
TP-680 (AB680/quemliclustat) stands out as a highly potent and selective small-molecule

inhibitor of CD73 with a promising translational trajectory. Its robust preclinical data,

characterized by picomolar potency and favorable pharmacokinetics, has been supported by

early clinical findings demonstrating a manageable safety profile and encouraging signs of anti-

tumor activity in combination regimens. While direct comparisons with other CD73 inhibitors are

limited by differing trial designs, the available data positions TP-680 as a compelling candidate

for further clinical development. The continued evaluation of TP-680 in well-designed clinical

trials will be crucial in fully elucidating its therapeutic potential and defining its role in the

evolving landscape of cancer immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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